6-Hydrazinoimidazo[1,2-b]pyridazine
Overview
Description
6-Hydrazinoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core structure with a hydrazino group at the 6-position. It is a solid at room temperature and has various applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
6-Hydrazinoimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The compound’s hydrazino group allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their catalytic functions . Additionally, this compound can interact with proteins and nucleic acids, affecting their structural conformation and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors and regulatory proteins, leading to changes in cellular metabolism . Furthermore, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting or activating their functions. The compound’s ability to form hydrogen bonds and π-π stacking interactions with biomolecules is critical for its activity . Additionally, this compound can influence gene expression by binding to DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its ability to form hydrogen bonds facilitates its interaction with cellular membranes . These properties influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with hydrazine. One common method includes the following steps:
Starting Material: Imidazo[1,2-b]pyridazine derivative.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can lead to azo compounds, while substitution reactions can yield a variety of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Hydrazinoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydrazinoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxyimidazo[1,2-b]pyridazine: Similar core structure but with an ethoxy group instead of a hydrazino group.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains bromine and chlorine substituents.
6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Chlorine-substituted derivative.
Uniqueness
6-Hydrazinoimidazo[1,2-b]pyridazine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZJUHUDHIRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313961 | |
Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-91-4 | |
Record name | 6653-91-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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